2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline

Catalog No.
S2948763
CAS No.
1233954-78-3
M.F
C13H19FN2O
M. Wt
238.306
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]anilin...

CAS Number

1233954-78-3

Product Name

2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline

IUPAC Name

2-fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline

Molecular Formula

C13H19FN2O

Molecular Weight

238.306

InChI

InChI=1S/C13H19FN2O/c1-16-7-5-10(6-8-16)9-17-12-4-2-3-11(14)13(12)15/h2-4,10H,5-9,15H2,1H3

InChI Key

YFJOXACNOFWELQ-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)COC2=C(C(=CC=C2)F)N

solubility

not available

Synthesis of Quinazoline Derivatives

Specific Scientific Field: Organic Synthesis and Medicinal Chemistry

Summary of the Application: Quinazolines are an important class of heterocyclic compounds that have proven their significance, especially in the field of organic synthesis and medicinal chemistry because of their wide range of biological and pharmacological properties .

Synthesis of Triazoloquinazolinone Derivatives

Summary of the Application: Triazoloquinazolinone derivatives are an important class of fused heterocyclic compounds that have attracted a great deal of interest because of their wide range of biological activities .

Methods of Application or Experimental Procedures: The compound 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin -1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one was synthesized for the first time, and its structure was characterized by 1H NMR, 13C NMR, MS and FT-IR spectra .

Results or Outcomes: The antitumor activity of the synthesized compound was better than that of the reference compound in human hepatoma cells SMMC7721 (IC50 = 757 µM) and human melanoma cells A375 (IC50 = 70.19 µM) .

Synthesis of N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives

Summary of the Application: N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . These compounds have shown antibacterial effect against Staphylococcus aureus .

Methods of Application or Experimental Procedures: The target products were obtained with 55–92% yields in relatively short reaction times . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .

Results or Outcomes: Only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

Computational Investigation of Solvent Interaction

Specific Scientific Field: Computational Chemistry

Summary of the Application: A computational investigation of solvent interaction, wavefunction studies, and molecular docking studies of a compound containing the “2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline” moiety was conducted .

Methods of Application or Experimental Procedures: The B3LYP/cc-pVDZ basis set was used to optimize the best results for the compound . Analyses of NLO parameters, MEP, UV-vis, and HOMO-LUMO were performed using five different solvents (chloroform, water, acetonitrile, ethanol and DMSO) .

Results or Outcomes: Docking study was done using Autodock software, and the protein-ligand interaction was identified. The best binding score is -5.69 kcal/mol .

2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline is an organic compound characterized by its unique structure, which includes a fluorine atom, an aniline moiety, and a methoxy group attached to a piperidine ring. Its molecular formula is C13H19FN2OC_{13}H_{19}FN_2O, and it has a molecular weight of approximately 238.30 g/mol. The presence of the fluorine atom enhances its chemical reactivity and potential biological activity, making it a valuable compound in medicinal chemistry and organic synthesis.

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  • Biology: Studied for its potential biological activity, particularly in relation to enzyme interactions and cellular processes.
  • Medicine: Ongoing research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
  • Industry: Utilized in producing specialty chemicals and materials with specific properties.
  • The biological activity of 2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline is largely attributed to its structural similarity to various bioactive molecules. It has been studied for its potential as an enzyme inhibitor and receptor modulator. The fluorine atom enhances the compound's lipophilicity, which may improve its ability to cross biological membranes and interact with target molecules in cellular processes.

    Research indicates that this compound may modulate the activity of specific enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

    • Fluorination: Introduction of the fluorine atom onto the benzene ring.
    • Amination: Introduction of the aniline group.
    • Etherification: Formation of the methoxy group attached to the piperidine ring.

    The specific reaction conditions, including temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimizing these conditions for large-scale synthesis.

    Interaction studies focus on understanding how 2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline binds to specific biological targets. Its ability to mimic natural ligands allows it to interact effectively with enzymes and receptors. These studies are crucial for elucidating its therapeutic potential and mechanisms of action.

    Several compounds share structural similarities with 2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline. Here are some notable examples:

    Compound NameMolecular FormulaKey Characteristics
    2-FluoroanilineC7H7FNC_7H_7FNLacks the piperidine and methoxy groups; different properties.
    6-[(1-Methylpiperidin-4-yl)methoxy]anilineC12H17N2OC_{12}H_{17}N_2OLacks the fluorine atom; affects reactivity and interactions.
    2-Fluoro-6-methoxyanilineC8H10FNC_{8}H_{10}FNLacks the piperidine group; leads to different applications.

    The unique combination of the fluorine atom and the piperidine ring in 2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline enhances its chemical reactivity and potential biological activity compared to similar compounds. This distinctiveness makes it valuable for specific research and industrial applications.

    XLogP3

    2.1

    Dates

    Last modified: 04-14-2024

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